REACTION_CXSMILES
|
C[O-:2].[Na+].Cl[C:5]1[N:6]=[N:7][C:8]([S:11][C:12]2[O:13][C:14]3[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:15]=3[C:16]=2[CH3:17])=[CH:9][CH:10]=1>CO>[Cl:22][C:19]1[CH:20]=[CH:21][C:14]2[O:13][C:12]([S:11][C:8]3[CH:9]=[CH:10][C:5](=[O:2])[NH:6][N:7]=3)=[C:16]([CH3:17])[C:15]=2[CH:18]=1 |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
299 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
3-chloro-6-(5-chloro-3-methyl-benzofuran-2-ylsulfanyl)-pyridazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)SC=1OC2=C(C1C)C=C(C=C2)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=C(O2)SC=2C=CC(NN2)=O)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |